Cas no 1803867-41-5 (3-(5-Bromo-2-(trifluoromethylthio)phenyl)propanoic acid)

3-(5-Bromo-2-(trifluoromethylthio)phenyl)propanoic acid is a fluorinated aromatic compound featuring a bromo-substituted phenyl ring, a trifluoromethylthio group, and a propanoic acid side chain. This structure imparts unique reactivity and physicochemical properties, making it valuable in pharmaceutical and agrochemical research. The bromo substituent enhances its utility as a synthetic intermediate for cross-coupling reactions, while the trifluoromethylthio group contributes to metabolic stability and lipophilicity. The propanoic acid moiety allows for further functionalization or salt formation, improving solubility for formulation studies. Its well-defined structure and high purity make it suitable for applications in drug discovery, particularly in the development of bioactive molecules with enhanced pharmacokinetic profiles.
3-(5-Bromo-2-(trifluoromethylthio)phenyl)propanoic acid structure
1803867-41-5 structure
Product name:3-(5-Bromo-2-(trifluoromethylthio)phenyl)propanoic acid
CAS No:1803867-41-5
MF:C10H8BrF3O2S
MW:329.133531570435
CID:4792438

3-(5-Bromo-2-(trifluoromethylthio)phenyl)propanoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-(5-Bromo-2-(trifluoromethylthio)phenyl)propanoic acid
    • Inchi: 1S/C10H8BrF3O2S/c11-7-2-3-8(17-10(12,13)14)6(5-7)1-4-9(15)16/h2-3,5H,1,4H2,(H,15,16)
    • InChI Key: YJQZHDRHXLMQAD-UHFFFAOYSA-N
    • SMILES: BrC1C=CC(=C(C=1)CCC(=O)O)SC(F)(F)F

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 4
  • Complexity: 273
  • XLogP3: 4.1
  • Topological Polar Surface Area: 62.6

3-(5-Bromo-2-(trifluoromethylthio)phenyl)propanoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A013015928-500mg
3-(5-Bromo-2-(trifluoromethylthio)phenyl)propanoic acid
1803867-41-5 97%
500mg
831.30 USD 2021-05-31
Alichem
A013015928-250mg
3-(5-Bromo-2-(trifluoromethylthio)phenyl)propanoic acid
1803867-41-5 97%
250mg
484.80 USD 2021-05-31
Alichem
A013015928-1g
3-(5-Bromo-2-(trifluoromethylthio)phenyl)propanoic acid
1803867-41-5 97%
1g
1,579.40 USD 2021-05-31

Additional information on 3-(5-Bromo-2-(trifluoromethylthio)phenyl)propanoic acid

Introduction to 3-(5-Bromo-2-(trifluoromethylthio)phenyl)propanoic acid (CAS No. 1803867-41-5)

3-(5-Bromo-2-(trifluoromethylthio)phenyl)propanoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1803867-41-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a unique structural motif, featuring a brominated aromatic ring coupled with a trifluoromethylthio substituent, linked to a propionic acid moiety. Such structural features not only contribute to its distinct chemical properties but also open up diverse possibilities for its application in drug discovery and development.

The bromine atom at the 5-position of the phenyl ring and the trifluoromethylthio group at the 2-position are key functional elements that influence the compound's reactivity, solubility, and potential biological activity. The presence of these electron-withdrawing and electron-donating groups, respectively, can modulate electronic properties and interactions with biological targets. This makes 3-(5-Bromo-2-(trifluoromethylthio)phenyl)propanoic acid a promising candidate for further investigation in various therapeutic areas.

In recent years, there has been growing interest in the development of novel compounds that incorporate halogenated aromatic systems due to their enhanced binding affinity and metabolic stability. The trifluoromethylthio group, in particular, is widely recognized for its ability to improve pharmacokinetic profiles, including bioavailability and duration of action. This feature has been exploited in the design of numerous drug candidates targeting inflammatory diseases, infectious agents, and even oncological disorders.

Moreover, the propionic acid moiety in this compound introduces a carboxylic acid functional group, which can participate in various chemical reactions such as esterification, amidation, or salt formation. These transformations are often employed to enhance solubility or to facilitate drug delivery systems. The versatility of this structural unit makes 3-(5-Bromo-2-(trifluoromethylthio)phenyl)propanoic acid a valuable building block for synthetic chemists working on medicinal chemistry projects.

Recent advancements in computational chemistry and high-throughput screening have enabled researchers to rapidly evaluate the potential biological activity of such compounds. By leveraging molecular docking simulations and pharmacophore modeling, scientists can predict how 3-(5-Bromo-2-(trifluoromethylthio)phenyl)propanoic acid might interact with specific enzymes or receptors. Preliminary studies suggest that this compound exhibits promising interactions with targets involved in pain modulation and neuroinflammation.

The synthesis of 3-(5-Bromo-2-(trifluoromethylthio)phenyl)propanoic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Key synthetic strategies include bromination of an aromatic precursor, followed by nucleophilic substitution with a trifluoromethylthiolate reagent. The introduction of the propionic acid side chain is typically achieved through carboxylation or reduction of an appropriate ketone or aldehyde derivative.

In conclusion, 3-(5-Bromo-2-(trifluoromethylthio)phenyl)propanoic acid represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features—particularly the combination of a brominated aromatic ring, a trifluoromethylthio group, and a propionic acid side chain—make it an attractive scaffold for designing novel therapeutic agents. As research continues to uncover new applications for halogenated aromatic compounds, CAS No. 1803867-41-5 is poised to play an important role in advancing drug discovery efforts across multiple therapeutic domains.

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